molecular formula C8H7NS B172997 Benzo[b]thiophen-3-amine CAS No. 17402-82-3

Benzo[b]thiophen-3-amine

Cat. No. B172997
CAS RN: 17402-82-3
M. Wt: 149.21 g/mol
InChI Key: SPGRIJRGBVPWLZ-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-3-amine is a chemical compound with the molecular formula C8H7NS . It is used in organic chemical synthesis . The compound is also known as 1-benzothien-3-ylamine hydrochloride .


Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives involves coupling reactions and electrophilic cyclization reactions . A series of benzo[b]thiophen-3-ols were synthesized and investigated as potential human monoamine oxidase inhibitors .


Molecular Structure Analysis

The molecular structure of benzo[b]thiophen-3-amine involves a unique hybrid skeleton, making it an important core component for the construction of benzo[b]thiophene fused heterocycles . The molecules show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding including hydroxyl and amino groups .


Chemical Reactions Analysis

Benzo[b]thiophen-3-amine participates in various chemical reactions. For instance, it is involved in the synthesis of heteroaryl chalcones, which have long conjugated π systems . The delocalization of electronic charge leads to high mobility of the electron density .


Physical And Chemical Properties Analysis

Benzo[b]thiophen-3-amine has a molecular weight of 149.21300 and a density of 1.294g/cm3 . It has a boiling point of 313.1ºC at 760 mmHg .

Scientific Research Applications

Palladium-Catalysed Amination

Benzo[b]thiophenes are used in palladium-catalysed amination reactions. These reactions are significant for preparing diarylamines in the benzo[b]thiophene series, which show preliminary antimicrobial activity (Queiroz et al., 2004).

Synthesis of Derivatives with Biological Activity

Benzo[b]thiophene derivatives such as thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles have been synthesized for their potential biological activities. These compounds, starting from benzo[b]thiophene, have shown significant antibacterial, antifungal, and anti-inflammatory properties (Isloor et al., 2010).

Synthesis of Antimicrobial and Analgesic Compounds

Benzo[b]thiophene derivatives have been synthesized as carbamates, ureas, semicarbazides, and pyrazoles. These compounds have demonstrated promising antimicrobial and analgesic activities (Kumara et al., 2009).

Synthesis of Novel Heterocyclic Systems

The compound has been employed in the synthesis of new heterocyclic systems, such as spiroheterocycles, showcasing its versatility in organic synthesis (Cekavicus et al., 2008).

Application in Organic Photoelectric Materials

Benzo[b]thiophene derivatives are used in organic photoelectric materials and organic semiconductors. Their broad range of applicability in medicinal chemistry and other fields like organic electronics highlights their importance (Duc, 2020).

Synthesis of Amino Acids and Dehydroamino Acids

Benzo[b]thiophene has been used in the synthesis of novel amino acids and dehydroamino acids, which are significant for developing new pharmaceuticals (Abreu et al., 2003).

Development of Anti-Inflammatory Agents

Benzo[b]thiophene derivatives, particularly those substituted at the 5-position, have shown potent anti-inflammatory activity, indicating their potential in developing new anti-inflammatory drugs (Radwan et al., 2009).

properties

IUPAC Name

1-benzothiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGRIJRGBVPWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458250
Record name Benzo[b]thiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophen-3-amine

CAS RN

17402-82-3
Record name Benzo[b]thiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-aminobenzothiophene-2-carboxylate [prepared by the method of J. R. Beck, J. Org. Chem. 1972, 37, 3224] (6.5 g, 31.4 mmol) in N-methylpyrrolidinone (30 ml) was added 1-methylpiperazine and the reaction mixture was heated to 178° C. for 4 h. After cooling the mixture was poured into water and the product extracted with diethyl ether (3×100 ml), the extracts were washed with water (1×100 ml) and brine (1×100 ml), combined and dried (MgSO4). Concentration of the extracts yielded 3-aminobenzothiophene (5.9 g), which was used without purification. To a solution of 3-aminobenzothiophene (5 g, 32 mmol) in N-methylpyrrolidinone (50 ml) was added piperazine (8.7 g, 102 mmol) and the mixture heated to reflux under nitrogen for 14h. Cooled and poured into water and extracted with dichloromethane (4×100 ml). The extracts were washed with brine (50 ml), combined and dried (MgSO4). On concentration of the extracts a white solid came out of solution which was collected by filtration to yield the title compound (0.78 g, more product left in solution); δH (DMSO-d6 +TFA), 3.3 (8H, m, 4×piperazinyl CH2), 7.08 (1H, s, 3-H), 7.39 (2H, m, 2×ArH), 7.83 (1H, m, ArH), 7.95 (1H, m, ArH), and 9.30 (1H, br s, NH).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of methyl-3-aminobenzothiophene-2-carboxylate (1 g, 4.83 mmol, 1 eq) in 1-methyl-2-pyrrolidinone (8 mL) and piperazine (2.08 g, 24.13 mmol, 5 eq) was stirred at 130° C. overnight. Ice was added, and the mixture was extracted with EtOAc. The organic extracts were washed twice with water, dried, and concentrated in vacuo. The crude material was purified by flash chromatography on silica gel eluting with 33% ethyl acetate in hexanes to provide 600 mg (83%) of compound 39A as a yellow oil. HPLC: 98% at 1.043 min (retention time) (YMC S5 ODS 4.6×50 mm, 10-90% aqueous methanol over 4 minutes containing 0.2% phosphoric acid, monitoring at 220 nm).
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83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
CM Rayner, MA Graham - Science of Synthesis, 2001 - thieme-connect.com
A great deal of literature has been published in the area of benzo [b] thiophene chemistry. Early literature also uses the name thianaphthene. Previously published information regarding …
Number of citations: 14 www.thieme-connect.com
B Cosimelli, L Lamartina, D Spinelli - Tetrahedron, 2001 - Elsevier
The reactivity of 3-bromo-2-nitrobenzo[b]thiophene (1) with several (anionic and neutral) nucleophiles has been examined. Only with neutral, weak nucleophiles (as anilines) 1 gives, in …
Number of citations: 14 www.sciencedirect.com
S Rádl, I Obadalová - Arkivoc, 2005 - researchgate.net
Abstract Treatment of 1-chloromethylbenzotriazole (4) with salicylonitrile (5a), thiosalicylonitrile (5b), ethyl N-(2-cyanophenyl) carbamate (5c), and N-(2-cyanophenyl) methane-…
Number of citations: 5 www.researchgate.net
C Boga, M Calvaresi, P Franchi, M Lucarini… - Organic & …, 2012 - pubs.rsc.org
In the framework of the interest in nitrothiophenes as drugs or hits with different pharmacological applications and considering that in several instances nitroreduction is an essential …
Number of citations: 15 pubs.rsc.org
R Romagnoli, D Preti, E Hamel, R Bortolozzi… - Bioorganic …, 2021 - Elsevier
Many clinically used agents active in cancer chemotherapy exert their activity through the induction of cell death (apoptosis) by targeting microtubules, altering protein function or …
Number of citations: 1 www.sciencedirect.com
K Yonekura, Y Yoshimura, M Akehi… - … Synthesis & Catalysis, 2018 - Wiley Online Library
Under indium Lewis acid catalysis, electron‐rich five‐membered heteroaryl electrophiles fused with/without a benzene ring were found to couple with amines to produce …
Number of citations: 21 onlinelibrary.wiley.com
P Leonczak, LJ Gao, AT Ramadori… - …, 2014 - Wiley Online Library
In recent years, DAPK‐related apoptosis‐inducing protein kinase 2 (DRAK2) has emerged as a promising target for the treatment of a variety of autoimmune diseases and for the …
APW Schneeweis, ST Hauer, DA Lopez… - The Journal of …, 2019 - ACS Publications
Two regioisomers of bis[1]benzothieno[1,4]thiazine are unexpectedly obtained by tuning the catalytic conditions of the intermolecular–intramolecular Buchwald–Hartwig amination. …
Number of citations: 5 pubs.acs.org
W Song, J Zhuang, N Zhang, X Ren, W Xu… - Bioorganic & Medicinal …, 2023 - Elsevier
Benzisothiazole dioxide compound was reported to agonize HIF-2 stabilization and improve EPO production, thus conceiving a potential strategy to treat disease with chronic hypoxia …
Number of citations: 1 www.sciencedirect.com
D Acid - HETEROCYCLES, 2017 - scholar.archive.org
Synthesis of Heterocycles Catalyzed by Iron Oxide Nanoparticles Ahmed HM Elwahy* and Mohamed R. Shaaban ■ REVIEW 595 Sponta Page 1 Synthesis of Heterocycles Catalyzed …
Number of citations: 0 scholar.archive.org

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